molecular formula C23H32Cl2N2O4 B13735287 Butyrophenone, 4-(4-phenylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride CAS No. 17755-84-9

Butyrophenone, 4-(4-phenylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Cat. No.: B13735287
CAS No.: 17755-84-9
M. Wt: 471.4 g/mol
InChI Key: ZKLBPVHJWZLLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a chemical compound known for its significant pharmacological properties This compound is a derivative of butyrophenone and is characterized by the presence of a phenylpiperazine moiety and trimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 3’,4’,5’-trimethoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and halogenation, to yield the final dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling and physiological responses. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known butyrophenone derivative used as an antipsychotic agent.

    Chlorpromazine: Another antipsychotic with a similar structure but different pharmacological profile.

Uniqueness

Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its trimethoxy substitution pattern and phenylpiperazine moiety differentiate it from other butyrophenone derivatives, potentially leading to unique therapeutic effects and applications.

Properties

CAS No.

17755-84-9

Molecular Formula

C23H32Cl2N2O4

Molecular Weight

471.4 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride

InChI

InChI=1S/C23H30N2O4.2ClH/c1-27-21-16-18(17-22(28-2)23(21)29-3)20(26)10-7-11-24-12-14-25(15-13-24)19-8-5-4-6-9-19;;/h4-6,8-9,16-17H,7,10-15H2,1-3H3;2*1H

InChI Key

ZKLBPVHJWZLLHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.